molecular formula C24H48BrN3O11 B12306002 N3-PEG11-CH2CH2Br

N3-PEG11-CH2CH2Br

Cat. No.: B12306002
M. Wt: 634.6 g/mol
InChI Key: FWWDGVVFEORFOJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-PEG11-CH2CH2Br typically involves the reaction of polyethylene glycol (PEG) with azide and bromide functional groupsThe reaction conditions often include the use of solvents like dichloromethane (DCM) and catalysts such as triethylamine (TEA) to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is typically carried out in batch reactors with continuous monitoring of reaction parameters to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N3-PEG11-CH2CH2Br undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N3-PEG11-CH2CH2Br has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N3-PEG11-CH2CH2Br primarily involves its bifunctional nature:

    Azide Group (N3): Participates in click chemistry reactions, forming stable triazole linkages with alkynes. This reaction is highly specific and efficient, making it valuable in bioconjugation and material science.

    Bromide Group (Br):

Comparison with Similar Compounds

Similar Compounds

  • Azido-PEG12-azide
  • Azido-PEG11-NHS ester
  • Azido-PEG11-t-butyl ester
  • Azido-PEG11-hydrazide
  • Azido-PEG11-alcohol
  • Azido-PEG12-acid

Uniqueness

N3-PEG11-CH2CH2Br stands out due to its bifunctional nature, combining both azide and bromide groups. This dual functionality allows it to participate in a broader range of chemical reactions compared to similar compounds that may only have one functional group. Its versatility makes it a valuable tool in various fields, including chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C24H48BrN3O11

Molecular Weight

634.6 g/mol

IUPAC Name

1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane

InChI

InChI=1S/C24H48BrN3O11/c25-1-3-29-5-7-31-9-11-33-13-15-35-17-19-37-21-23-39-24-22-38-20-18-36-16-14-34-12-10-32-8-6-30-4-2-27-28-26/h1-24H2

InChI Key

FWWDGVVFEORFOJ-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr)N=[N+]=[N-]

Origin of Product

United States

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